1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15762216
Molecular Formula: C10H12F3N5
Molecular Weight: 259.23 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine -](/images/structure/VC15762216.png)
Specification
Molecular Formula | C10H12F3N5 |
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Molecular Weight | 259.23 g/mol |
IUPAC Name | 1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C10H12F3N5/c1-17-4-3-9(16-17)14-6-7-5-8(10(11,12)13)15-18(7)2/h3-5H,6H2,1-2H3,(H,14,16) |
Standard InChI Key | HANDBXDVYSIMFP-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC(=N1)NCC2=CC(=NN2C)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine, reflecting its bis-pyrazole architecture. Its molecular formula is C₁₀H₁₃ClF₃N₅, with a molar mass of 295.69 g/mol . Notably, the presence of chlorine in the formula is atypical for the described structure, suggesting potential discrepancies in reporting or the inclusion of a counterion in certain salt forms. The IUPAC name confirms the following substituents:
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A methyl group at the 1-position of both pyrazole rings.
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A trifluoromethyl group at the 3-position of the first pyrazole ring.
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A methylene amine bridge connecting the 5-position of the first pyrazole to the 3-position of the second pyrazole.
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound remains unpublished, analogous trifluoromethyl pyrazoles exhibit planar pyrazole rings with bond lengths and angles consistent with aromatic heterocycles. The trifluoromethyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves multi-step functionalization of pyrazole precursors. A plausible route, inferred from related methodologies , includes:
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Preparation of 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole:
Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, cyclization with methyl hydrazine under controlled conditions yields regioisomeric pyrazoles. Separation via distillation or crystallization achieves the desired isomer . -
Bromination at the 4-Position:
Treatment with N-bromosuccinimide (NBS) introduces a bromine atom, enabling subsequent cross-coupling reactions . -
Amination via Reductive Coupling:
Reaction of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with 1-methyl-1H-pyrazol-3-amine under palladium catalysis forms the methylene amine bridge .
Table 1: Representative Reaction Conditions for Key Steps
Optimization Challenges
Achieving regioselectivity during pyrazole formation remains a critical challenge. Patent literature emphasizes the role of solvent selection and temperature in minimizing isomer formation . For instance, conducting reactions in aqueous ethanol without additional solvents enhances crystal growth, improving filtration efficiency and purity .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or hydrocarbons. The trifluoromethyl group contributes to increased lipophilicity (logP ≈ 2.5), favoring membrane permeability in biological systems . Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 28 days, suggesting suitability for long-term storage .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, pyrazole-H), 6.82 (s, 1H, pyrazole-H), 4.25 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 3.78 (s, 3H, N-CH₃) .
Analytical and Regulatory Considerations
Regulatory Status
As of 2025, this compound remains in the research phase, with no FDA or EPA approvals. Suppliers list it as "for research use only," necessitating further toxicological evaluation .
Future Directions
Research Priorities
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Stereoelectronic Studies: Elucidating the impact of the trifluoromethyl group on electronic distribution via X-ray crystallography.
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Biological Screening: Evaluating antimicrobial, anticancer, and herbicidal activities in vitro.
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Process Scalability: Developing continuous-flow synthesis to enhance production efficiency .
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